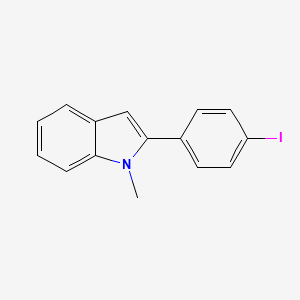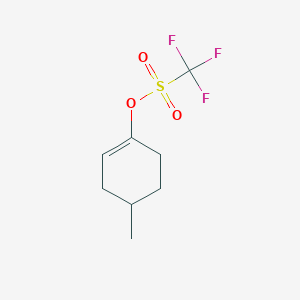
4-Methyl-1-cyclohexen-1-yl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylcyclohex-1-en-1-yl trifluoromethanesulfonate is an organic compound with the molecular formula C8H11F3O3S. It is a triflate ester derived from 4-methylcyclohex-1-ene and trifluoromethanesulfonic acid. This compound is known for its utility in various organic synthesis reactions, particularly in the field of trifluoromethylation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylcyclohex-1-en-1-yl trifluoromethanesulfonate typically involves the reaction of 4-methylcyclohex-1-ene with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triflate ester .
Industrial Production Methods
While specific industrial production methods for 4-methylcyclohex-1-en-1-yl trifluoromethanesulfonate are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reaction vessels, automated addition of reagents, and continuous monitoring of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Methylcyclohex-1-en-1-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the triflate group is replaced by other nucleophiles.
Trifluoromethylation: The compound is used in trifluoromethylation reactions, where a trifluoromethyl group is introduced into organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Trifluoromethylation: Reagents such as trifluoromethyl iodide (CF3I) and catalysts like palladium complexes are used.
Major Products Formed
Substitution Reactions: The major products are the corresponding substituted cyclohexenes, where the triflate group is replaced by the nucleophile.
Trifluoromethylation: The major products are trifluoromethylated cyclohexenes, which are valuable intermediates in pharmaceutical and agrochemical synthesis.
Scientific Research Applications
4-Methylcyclohex-1-en-1-yl trifluoromethanesulfonate has several applications in scientific research:
Organic Synthesis:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where trifluoromethylated compounds often exhibit enhanced biological activity and metabolic stability.
Material Science: It is used in the synthesis of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 4-methylcyclohex-1-en-1-yl trifluoromethanesulfonate primarily involves its role as a triflate ester. In nucleophilic substitution reactions, the triflate group acts as a good leaving group, facilitating the replacement by nucleophiles. In trifluoromethylation reactions, the compound serves as a source of the trifluoromethyl group, which is introduced into the target molecule through the action of catalysts and reagents .
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexenyl trifluoromethanesulfonate: Similar in structure but lacks the methyl group at the 4-position.
4-Methyl-1-cyclohexen-1-ylboronic acid: Contains a boronic acid group instead of the triflate ester.
Uniqueness
4-Methylcyclohex-1-en-1-yl trifluoromethanesulfonate is unique due to the presence of both a triflate ester and a methyl group on the cyclohexene ring. This combination enhances its reactivity and makes it a valuable reagent in organic synthesis, particularly for introducing trifluoromethyl groups into complex molecules .
Properties
Molecular Formula |
C8H11F3O3S |
|---|---|
Molecular Weight |
244.23 g/mol |
IUPAC Name |
(4-methylcyclohexen-1-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H11F3O3S/c1-6-2-4-7(5-3-6)14-15(12,13)8(9,10)11/h4,6H,2-3,5H2,1H3 |
InChI Key |
PXUKYBBJDOSNMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=CC1)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






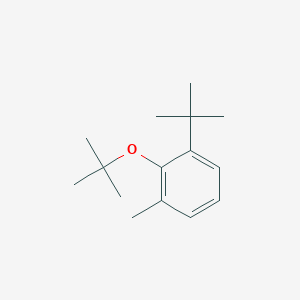
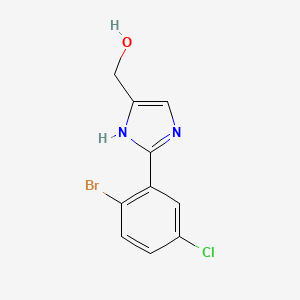




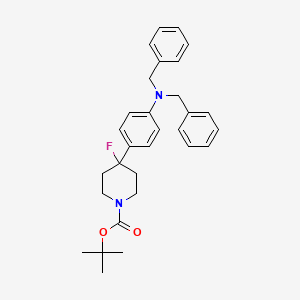

![6-Amino-9-[2-(p-tolyloxy)propyl]-9H-purine](/img/structure/B13701943.png)
